![molecular formula C9H11N3S B11988426 4-Methylbenzaldehyde thiosemicarbazone](/img/structure/B11988426.png)
4-Methylbenzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C9H11N3S. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzaldehyde thiosemicarbazone is synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide. The reaction typically occurs in an anhydrous methanol solution with a catalytic amount of p-toluene sulfonic acid. The mixture is refluxed for a specific period, usually around 15 minutes, to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosemicarbazone derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown promising anticancer properties by inducing apoptosis in cancer cells. It is also being studied for its potential use in treating other diseases such as tuberculosis and malaria.
Industry: It is used in the development of sensors and other analytical tools due to its ability to form complexes with various metals
Wirkmechanismus
The mechanism of action of 4-methylbenzaldehyde thiosemicarbazone involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or induction of apoptosis in cancer cells. The compound’s thiosemicarbazone moiety is crucial for its biological activity, as it can coordinate with metals like palladium and platinum, affecting critical molecular targets in tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylbenzaldehyde thiosemicarbazone
- 4-Methoxybenzaldehyde thiosemicarbazone
- 4-Hydroxybenzaldehyde thiosemicarbazone
- 4-Chlorobenzaldehyde thiosemicarbazone
Uniqueness
4-Methylbenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its reactivity and biological activity. Compared to other thiosemicarbazone derivatives, it has shown higher cytotoxicity against certain cancer cell lines, making it a more potent candidate for anticancer drug development .
Eigenschaften
Molekularformel |
C9H11N3S |
---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
InChI-Schlüssel |
IUQXMWKEVKAVQT-IZZDOVSWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.